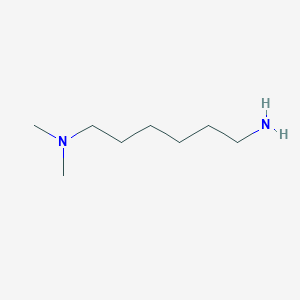

6-(Dimethylamino)hexylamine

Descripción general

Descripción

6-(Dimethylamino)hexylamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87565. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Dimethylamino)hexylamine involves the reaction of hexylamine with dimethylamine. The reaction typically requires controlled temperatures and reaction times to ensure the desired product is obtained. The process can be summarized as follows:

Reactants: Hexylamine and dimethylamine

Conditions: Controlled temperature and reaction time

Product: this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

6-(Dimethylamino)hexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: As a nucleophilic agent, it can participate in substitution reactions with electrophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Major Products: The major products depend on the specific reaction and conditions but can include amine oxides, primary amines, and substituted amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Complex Organic Molecules

6-(Dimethylamino)hexylamine serves as a crucial precursor in the synthesis of various complex organic molecules. Its amine functionality enables it to participate in nucleophilic reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione, which has applications in organic electronics and photodynamic therapy.

Biological Applications

Fluorescent Probes

The compound has been investigated for its potential as a fluorescent probe due to its unique optical properties. This is particularly relevant in biological imaging, where fluorescent markers are essential for visualizing cellular processes. Studies have shown that derivatives of this compound exhibit significant fluorescence, making them suitable for tracking biological molecules in live cells .

Anticancer Properties

Research indicates that this compound and its derivatives may possess anticancer properties. Specifically, they have been explored for their ability to target hypoxic tumor cells—a common characteristic of many cancers. The mechanism involves intercalation into DNA and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for producing vibrant colors in textiles and coatings. The compound's stability under various environmental conditions enhances its utility in commercial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Chemical Synthesis | Precursor for complex organic molecules | Nucleophilic reactivity |

| Biological Imaging | Fluorescent probes | Significant fluorescence properties |

| Anticancer Research | Targeting hypoxic tumor cells | DNA intercalation, ROS generation |

| Industrial Chemistry | Development of dyes and pigments | Stable metal ion complexes |

Case Studies

Case Study 1: Anticancer Research

A study published in RSC Advances demonstrated that derivatives of this compound could effectively inhibit the growth of hypoxic tumor cells through ROS-mediated pathways. The research highlighted the compound's potential as a therapeutic agent against various cancer types .

Case Study 2: Fluorescent Probes

In another investigation, researchers utilized this compound derivatives to develop novel fluorescent probes for live-cell imaging. These probes exhibited high specificity and low cytotoxicity, making them suitable for real-time monitoring of cellular activities .

Mecanismo De Acción

The mechanism of action of 6-(Dimethylamino)hexylamine involves its basic and nucleophilic properties. It can interact with various molecular targets, including acids and electrophiles, to form salts and substituted products. The pathways involved in its reactions are typically nucleophilic substitution and protonation .

Comparación Con Compuestos Similares

6-(Dimethylamino)hexylamine can be compared with other similar compounds such as:

Hexylamine: A primary amine with similar reactivity but lacks the dimethylamino group.

Dimethylamine: A secondary amine that is more volatile and less reactive in nucleophilic substitution reactions.

N,N-Dimethylhexylamine: A tertiary amine with different steric and electronic properties.

The uniqueness of this compound lies in its combination of a hexyl chain with a dimethylamino group, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Actividad Biológica

6-(Dimethylamino)hexylamine, a compound with the chemical formula CHN, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a dimethylamino group attached to a hexylamine backbone. This structural configuration contributes to its lipophilicity and ability to interact with biological membranes. The compound's molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various receptor systems and enzymes. Notably, it has been studied for its role as a potential agonist at certain neurotransmitter receptors, which may influence neuronal activity and signaling pathways.

Receptor Interaction

- Adrenergic Receptors : Research indicates that this compound may exhibit agonistic effects on adrenergic receptors, which are crucial for mediating responses to stress and regulating cardiovascular function.

- Serotonergic Activity : The compound has also been implicated in serotonergic signaling, potentially affecting mood regulation and anxiety levels.

Biological Activity Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive bacteria, with minimal hemolytic activity on mammalian cells. The minimum inhibitory concentrations (MICs) ranged from 1.2 to 4.7 μg/ml, indicating potent antibacterial properties while maintaining low toxicity towards human cells .

- Neuropharmacological Effects : In neuropharmacological studies, this compound was shown to enhance neurotransmitter release in neuronal cultures, suggesting a role in modulating synaptic transmission . This effect was particularly noted in the context of adrenergic signaling pathways.

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using various cell lines. Results indicated that at higher concentrations, the compound could induce cell death; however, at lower doses, it demonstrated protective effects against oxidative stress-induced damage .

Propiedades

IUPAC Name |

N',N'-dimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUNWLVIWKEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293161 | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-58-5 | |

| Record name | 1938-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1938-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.